Acetoxyacetic acid

説明

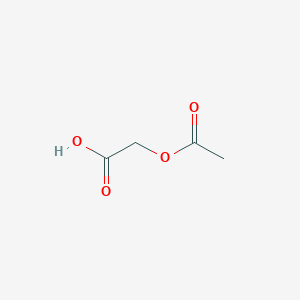

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-acetyloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXDUYUQINCFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160578 | |

| Record name | Acetoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13831-30-6 | |

| Record name | Acetoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13831-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013831306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMD9TFB2PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Transformations of Acetoxyacetic Acid

Advanced Synthetic Methodologies for Acetoxyacetic Acid

The synthesis of this compound can be achieved through several advanced methodologies, including catalytic and enzymatic approaches. These methods utilize a range of catalysts and precursors to produce the target compound, often with high selectivity and yield under specific reaction conditions.

Catalytic Synthesis Approaches for this compound

Catalytic methods are central to the production of this compound, offering pathways that are both efficient and selective. These approaches often involve solid acid catalysts or metal-catalyzed reactions to facilitate the desired chemical transformations.

A notable method for synthesizing this compound involves the use of sulfate-supported metal oxide catalysts. google.com These solid superacids are effective in catalyzing reactions such as isomerization, alkylation, and acylation. mdpi.com This process allows for the selective production of this compound with high yields under milder temperature and pressure conditions compared to methods using liquid strong acids or expensive solid acids. google.com

The synthesis is typically carried out by reacting formaldehyde (B43269) (or a compound that generates it under reaction conditions), carbon monoxide, and acetic acid and/or acetic anhydride (B1165640) in a reaction medium in the presence of the catalyst. google.com The sulfate-supported metal oxide facilitates the conversion of formaldehyde into a hydroxymethyl cation, which then reacts with carbon monoxide and acetic acid or acetic anhydride to yield this compound. google.com

Examples of suitable catalysts include sulfate-supported zirconia, titania, and tin oxide. google.com The preparation of these catalysts involves treating amorphous precursors of the metal oxides, such as hydroxides, with a sulfating agent like sulfuric acid or ammonium (B1175870) sulfate (B86663), followed by calcination. dss.go.th The catalytic activity can be significantly affected by parameters such as the calcination temperature and the amount of sulfate loaded onto the metal oxide. dss.go.th

Table 1: Examples of Sulfate-Supported Metal Oxide Catalysts

| Catalyst Base | Common Precursor | Typical Sulfating Agent |

|---|---|---|

| Zirconia (ZrO₂) | Zirconium hydroxide | Sulfuric Acid |

| Titania (TiO₂) | Titanium hydroxide | Ammonium Sulfate |

Carbonylation reactions, which involve the introduction of carbon monoxide into a substrate, are a key strategy for synthesizing carboxylic acids and their derivatives. youtube.com In the context of this compound synthesis, carbon monoxide can be reacted with specific precursors in the presence of a metal catalyst. smolecule.com For instance, one method involves the reaction of formaldehyde, carbon monoxide, and acetic acid. google.com

While large-scale industrial carbonylation processes like the Monsanto and Cativa processes focus on producing acetic acid from methanol, the underlying principles of metal-catalyzed carbonylation are relevant. wikipedia.orgresearchgate.net These processes typically use rhodium or iridium-based catalysts and involve an alkyl iodide promoter to form an active catalyst complex that facilitates the insertion of carbon monoxide. youtube.com

Palladium-catalyzed reactions also play a role in forming this compound derivatives. smolecule.com For example, palladium(II)-catalyzed oxidative acetoxylation/carbocyclization of arylallenes can produce these derivatives through a mechanism involving the nucleophilic attack of an acetate (B1210297) on a palladium-activated allene. smolecule.com

Enzymatic Synthesis of this compound and its Derivatives

Enzymatic methods offer a green and highly selective alternative for synthesizing chemical compounds. For this compound derivatives, enzymatic synthesis can be achieved through transesterification. google.com This process involves reacting an initial ester of acetoacetate (B1235776) with an alcohol in the presence of an enzyme, typically in a non-aqueous solvent, to form a new ester derivative. google.com

Enzymes such as lipases or esterases, often sourced from bacteria or yeast, are capable of catalyzing this transesterification. google.com This method can be used to produce a variety of derivatives, including acetoacetate esters of polyols, saccharides, and sugar alcohols like glycerol, glucose, and mannitol. google.com

Table 2: Key Components in Enzymatic Synthesis of Acetoacetate Derivatives

| Component | Role | Example |

|---|---|---|

| Starting Ester | Source of the acetoacetate group | Methylacetoacetate |

| Alcohol | Provides the new ester functional group | Glycerol |

| Enzyme | Biocatalyst for the reaction | Lipase or Esterase |

Novel Precursors and Reaction Conditions for this compound Synthesis

Research into the synthesis of this compound has identified several precursor combinations and reaction conditions. Besides the carbonylation of formaldehyde, other established methods include the reaction of acetic anhydride with glycolic acid. smolecule.com

This compound has also been identified as an intermediate product in certain oxidation reactions. For example, it forms during the reaction of manganic acetate in glacial acetic acid with aromatic compounds such as benzene, chlorobenzene, and toluene (B28343) at elevated temperatures (e.g., 100°C). chemicalbook.comsigmaaldrich.com Furthermore, it is a kinetically stable degradation product formed during the ultrasonic chemical oxidative degradation of certain ionic liquids in a hydrogen peroxide/acetic acid aqueous medium. chemicalbook.comsigmaaldrich.com

Reaction Mechanisms Involving this compound

The dual functional groups of this compound—a carboxylic acid and an ester—allow it to participate in a variety of chemical transformations. smolecule.com

Key reactions involving this compound include:

Esterification: The carboxylic acid group can react with alcohols to form esters. smolecule.com

Decarboxylation: Under specific conditions, this compound can undergo the loss of carbon dioxide. smolecule.com

Condensation Reactions: It can react with nucleophiles like amines to form amides or more complex molecular structures. smolecule.com

Transesterification: The acetate group can be exchanged by reacting the molecule with a different alcohol, leading to a new ester derivative. smolecule.com

The mechanisms for these reactions are fundamental in organic chemistry. For instance, acid-catalyzed esterification involves the protonation of the carboxylic acid group, which enhances its electrophilicity, followed by a nucleophilic attack from an alcohol molecule. smolecule.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Acetic Acid |

| Acetic Anhydride |

| This compound |

| Acetylacetone |

| Ammonium Sulfate |

| Benzene |

| Carbon Monoxide |

| Chlorobenzene |

| Formaldehyde |

| Glycolic Acid |

| Hydrogen Peroxide |

| Manganic acetate |

| Methanol |

| Sulfuric Acid |

| Tin Oxide |

| Titania |

| Toluene |

Esterification Reactions of this compound

This compound can undergo esterification, a reaction where its carboxylic acid group reacts with an alcohol to form an ester and water. smolecule.combyjus.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. byjus.com The process involves the protonation of the carboxyl oxygen, which makes the carboxyl carbon a better electrophile for the nucleophilic attack of the alcohol. byjus.com

A general representation of this reaction is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. While specific examples detailing the esterification of this compound are not extensively documented in the provided results, the general mechanism is well-established. For instance, the esterification of acetic acid with ethanol produces ethyl acetate and water. unizin.org Similarly, reacting this compound with an alcohol (R-OH) would yield an alkyl acetoxyacetate.

The reaction of glycerol with acetic acid to produce acetins (mono-, di-, and triacetin) is a well-studied esterification process that illustrates the conversion of a carboxylic acid and an alcohol to esters. researchgate.net This process is often carried out over solid acid catalysts like Amberlyst-15. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Alcohol (e.g., Ethanol) | Ethyl Acetoxyacetate | Acid Catalyst (e.g., H₂SO₄) |

| Acetic Acid | Ethanol | Ethyl Acetate | Sulfuric Acid unizin.org |

| Glycerol | Acetic Acid | Acetins (Mono-, Di-, Triacetin) | Solid Acid Catalyst researchgate.net |

Decarboxylation Pathways of this compound

This compound, as a β-keto acid derivative, can undergo decarboxylation, which is the removal of a carboxyl group and the release of carbon dioxide (CO₂). masterorganicchemistry.comcsbsju.edu This reaction typically occurs upon heating. csbsju.eduyoutube.com The presence of a carbonyl group beta to the carboxylic acid group is crucial for stabilizing the transition state of the reaction. csbsju.edu

The mechanism proceeds through a cyclic, concerted transition state, leading to an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com In the case of this compound, decarboxylation is expected to yield acetylacetone. smolecule.com

Studies on the decarboxylation of acetoacetic acid (a related β-keto acid) in aqueous solution have shown that the reaction rate is significantly influenced by whether the compound is in its acidic or anionic form. The acid form decomposes approximately 50 times faster than the anion at 37°C. masterorganicchemistry.comsemanticscholar.orgresearchgate.net

Key Features of β-Keto Acid Decarboxylation:

| Feature | Description |

|---|---|

| Requirement | A carbonyl group at the β-position relative to the carboxylic acid. csbsju.edu |

| Condition | Typically requires heating. csbsju.eduyoutube.com |

| Mechanism | Proceeds through a cyclic six-membered transition state. masterorganicchemistry.com |

| Intermediate | Forms an enol intermediate. masterorganicchemistry.com |

| Final Product | The enol intermediate tautomerizes to a ketone. masterorganicchemistry.com |

Condensation Reactions of this compound

This compound can participate in condensation reactions, where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. smolecule.comunizin.org It can react with amines or other nucleophiles to form amides or more complex structures. smolecule.com

A related and well-known reaction is the acetoacetic ester condensation (or Claisen condensation), where an ester with α-hydrogens reacts in the presence of a strong base to form a β-keto ester. researchgate.net For example, the condensation of ethyl acetate in the presence of sodium ethoxide yields ethyl acetoacetate. researchgate.net While not a direct reaction of this compound itself, this illustrates the reactivity of related structures.

Another example involves the Dickmann condensation, a similar intramolecular reaction, which can be used with derivatives of this compound. A synthesis of tetronic acid derivatives uses this compound as an intermediate, which is formed from glycolic acid esters and acetyl halides. This derivative then undergoes a Dickmann condensation to yield the final product with high yields of 90-95%. smolecule.com

Oxidative Reactions of this compound and Related Compounds

This compound is involved in various oxidative reactions, often appearing as an intermediate or a degradation product. chemicalbook.comchemicalbook.comsigmaaldrich.comlookchem.comchemicalbook.com

It has been identified as an intermediate during the reaction of manganic acetate in glacial acetic acid with aromatic compounds such as benzene, chlorobenzene, and toluene at 100°C. chemicalbook.comsigmaaldrich.comguidechem.com In these reactions, this compound can be further degraded to methylene (B1212753) diacetate. guidechem.com

Furthermore, this compound is a kinetically stable degradation product resulting from the ultrasonic chemical oxidative degradation of 1,3-dialkylimidazolium ionic liquids in a hydrogen peroxide/acetic acid aqueous medium. chemicalbook.comchemicalbook.comsigmaaldrich.comlookchem.comchemicalbook.com This process occurs at moderate temperatures of 25-40°C. smolecule.com

| Reaction | Reactants | Temperature | Role of this compound |

| Manganic Acetate Oxidation | Manganic acetate, Benzene/Chlorobenzene/Toluene, Acetic Acid | 100°C | Intermediate chemicalbook.comsigmaaldrich.comguidechem.com |

| Oxidative Degradation | 1,3-dialkylimidazolium ionic liquids, H₂O₂/Acetic Acid | 25-40°C | Kinetically stable degradation product smolecule.comchemicalbook.com |

Transesterification Processes Involving this compound

The ester group within this compound can be modified through transesterification. smolecule.com This process involves exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.org

In the context of this compound, transesterification would involve reacting it with a different alcohol to replace the acetate group, generating a new ester derivative. smolecule.com This reaction is reversible, and the equilibrium can be shifted by using the desired alcohol as a solvent or by removing the alcohol produced as a byproduct. wikipedia.orgmasterorganicchemistry.com For example, transesterification of glycerol with ethyl acetate is used to synthesize acetins, where ethyl acetate acts as both a reactant and an entrainer to remove the ethanol byproduct. biofueljournal.com

Transesterification Mechanism Overview: wikipedia.org

Base-Catalyzed: The base removes a proton from the alcohol, making it a more potent nucleophile which then attacks the carbonyl carbon of the ester.

Acid-Catalyzed: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Derivatization Strategies for this compound

Formation of Acetate Salts from this compound Precursors

An acetate is a salt formed from the combination of acetic acid with a base. wikipedia.org Similarly, the carboxylic acid group of this compound can react with a base in a neutralization reaction to form an acetoxyacetate salt. qiboch.com

The general reaction involves the transfer of a proton from the carboxylic acid group of this compound to a base. For instance, reacting this compound with a hydroxide base like sodium hydroxide (NaOH) would yield sodium acetoxyacetate and water. qiboch.com

CH₃COOCH₂COOH + NaOH → CH₃COOCH₂COONa + H₂O

This salt formation is a common strategy to increase the aqueous solubility of organic acids. nih.gov The formation of acetate salts from acetic acid is a widely used industrial process, with applications for the resulting salts in food preservation and as buffering agents. qiboch.com

| Acid | Base | Salt Product |

| Acetic Acid | Sodium Bicarbonate | Sodium Acetate wikipedia.org |

| Acetic Acid | Sodium Hydroxide | Sodium Acetate qiboch.com |

| This compound | Sodium Hydroxide | Sodium Acetoxyacetate |

Synthesis of Heterocyclic Compounds Utilizing this compound

The utilization of this compound as a direct precursor in the synthesis of heterocyclic compounds is not extensively documented in scientific literature. However, its structure, containing both an electrophilic carbonyl center in the acetyl group and a nucleophilic/electrophilic carboxylic acid moiety, presents theoretical potential for its use as a synthon in forming heterocyclic rings. As a bifunctional compound, it could potentially participate in condensation reactions with other molecules that contain two or more reactive sites to build a ring system.

Preparation of Novel Esters from this compound

The carboxylic acid group of this compound readily undergoes esterification with various alcohols to produce a range of novel esters. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com This reaction is a reversible process where water is eliminated. masterorganicchemistry.comyoutube.com

The general reaction can be represented as:

CH₃COOCH₂COOH + R-OH ⇌ CH₃COOCH₂COOR + H₂O

In this reaction, 'R' represents an alkyl or aryl group from the alcohol used. The reaction is typically heated to drive the equilibrium towards the formation of the ester product. youtube.com By selecting different alcohols, a diverse library of esters with varying properties can be synthesized.

One specific application mentioned in chemical literature is the use of this compound in the preparation of tert-butyl glycolate (B3277807). While the detailed reaction conditions for this specific transformation are not elaborated, it would proceed by the esterification of the carboxylic acid function of this compound with tert-butanol.

The following table details the potential synthesis of various novel esters starting from this compound and different alcohols, based on the principles of Fischer esterification.

| Reactant 1 | Reactant 2 (Alcohol) | Product (Ester) | Potential Catalyst |

| This compound | Methanol | Methyl 2-acetoxyacetate | H₂SO₄ |

| This compound | Ethanol | Ethyl 2-acetoxyacetate | H₂SO₄ |

| This compound | Propanol | Propyl 2-acetoxyacetate | H₂SO₄ |

| This compound | Isopropanol | Isopropyl 2-acetoxyacetate | H₂SO₄ |

| This compound | tert-Butanol | tert-Butyl 2-acetoxyacetate | H₂SO₄ |

| This compound | Benzyl Alcohol | Benzyl 2-acetoxyacetate | H₂SO₄ |

Analytical Methodologies for Acetoxyacetic Acid and Its Metabolites

Chromatographic Techniques for Acetoxyacetic Acid Analysis

Chromatographic methods are fundamental in separating this compound from complex mixtures, allowing for its precise measurement. These techniques are based on the differential partitioning of the analyte between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of less volatile compounds like this compound, a derivatization step is often employed to increase volatility and improve chromatographic behavior. nih.gov Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) has been utilized to analyze the product distribution from the pyrolysis of biomass, where this compound can be a component. researchgate.net

One study on the removal of acetic and formic acids from bio-oil used GC-MS to analyze the collected fractions. researchgate.net The analysis of short-chain fatty acids, including acetic acid, has been successfully performed using a Quadrex 007 Series bonded phase fused silica (B1680970) capillary column with a temperature program ranging from 70°C to 150°C. chromforum.org For the determination of fluoroacetic acid, a GC-MS procedure involving triphasal extractive pentafluorobenzylation has been developed, achieving detection limits in the microgram per milliliter range. nih.gov

Table 1: GC-MS Parameters for Acid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | Quadrex 007 Series bonded phase fused silica capillary column (15m, 0.32mm ID, 0.25 µm film thickness) | chromforum.org |

| Injector Temperature | 220 °C | chromforum.org |

| Detector Temperature | 230 °C | chromforum.org |

| Column Temperature Program | 70°C - 150°C at a rate of 7°C/ min | chromforum.org |

| Derivatization Reagent (for Fluoroacetic Acid) | Pentafluorobenzyl bromide | nih.gov |

Ion-Exclusion Chromatography for this compound

Ion-exclusion chromatography (IEC) is a robust method for the separation of organic acids. phenomenex.com This technique utilizes a stationary phase, typically a sulfonated polymer, that excludes highly ionized species while retaining weakly ionized or non-ionized compounds like organic acids. phenomenex.comshimadzu.com The separation is based on the degree of dissociation of the analyte, with stronger acids eluting earlier due to greater electrostatic repulsion from the stationary phase. shimadzu.comshimadzu.com

IEC is particularly effective in separating organic acids from inorganic anions, which are eluted in the void volume. thermofisher.com The technique has been successfully applied to the analysis of various organic acids in complex matrices such as wastewater and pharmaceutical formulations. shimadzu.comshimadzu.comthermofisher.com For instance, a method for determining eight organic acids in wastewater, including acetic acid, utilized ion-exclusion chromatography with on-line carbonate removal to eliminate interferences. thermofisher.com The separation of a mixture of twelve organic acids, including acetic acid, was demonstrated using an IonPac ICE-AS6 column with a hexafluorobutyric acid eluent. diduco.com

High-Performance Liquid Chromatography (HPLC) for this compound

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including organic acids. youtube.com Several HPLC methods have been developed for the analysis of acetic acid and related compounds, often employing reversed-phase or mixed-mode chromatography. sielc.comhelixchrom.com

A specific HPLC method for acetoacetate (B1235776) involves post-column derivatization with p-nitrobenzene diazonium fluoroborate, allowing for colorimetric detection at 645 nm. This method demonstrated good linearity in the range of 0.01-2.5 mM. nih.gov For the analysis of ethyl acetoacetate, a related compound, a reversed-phase method on a Newcrom R1 column with a water and acetonitrile (B52724) mobile phase has been reported. sielc.com Challenges in organic acid analysis using C18 columns can arise from the hydrophilic nature of the analytes, sometimes requiring specific mobile phase modifications, such as the use of sodium sulfate (B86663) buffer at a controlled pH. researchgate.net

Table 2: HPLC Method for Acetoacetate Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Mobile Phase | 50 mM KH2PO4, 4 mM tetra-n-butylammonium phosphate, 2 v/v% methanol, pH 3.5 | nih.gov |

| Post-Column Reagent | p-nitrobenzene diazonium fluoroborate | nih.gov |

| Detection Wavelength | 645 nm | nih.gov |

Spectroscopic Approaches for this compound Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H NMR spectrum of acetic acid, a related compound, typically shows distinct signals for the methyl protons and the acidic proton. youtube.comresearchgate.net In this compound, additional signals corresponding to the methylene (B1212753) protons adjacent to the ester and carboxylic acid groups would be expected. The chemical shifts of these protons provide insight into the electronic environment of the molecule. Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. chemicalbook.com

Advanced Mass Spectrometry Techniques for this compound

Advanced mass spectrometry (MS) techniques offer high sensitivity and specificity for the detection and identification of this compound, even in complex mixtures. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap mass analyzer, can provide highly accurate mass measurements, enabling the determination of the elemental composition of the molecule with a high degree of confidence. strath.ac.uk

A liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method has been developed for the quantitative analysis of acetate (B1210297) in pharmaceutical peptides. nih.gov This method utilizes reversed-phase chromatography followed by negative polarity mass spectrometry, monitoring the acetate ions against a ¹³C-labeled internal standard. nih.gov This approach demonstrates the high sensitivity and specificity of MS for quantifying small organic acids. Advanced ionization techniques, such as electrospray ionization (ESI), are often coupled with mass spectrometry for the analysis of polar molecules like this compound. strath.ac.uk

Enzymatic and Biochemical Assays for this compound Detection

The direct enzymatic detection of this compound is not widely documented in standard biochemical literature. However, analytical approaches can be inferred from its chemical structure as an ester of acetic acid and glycolic acid. In biological systems or during analysis, this compound can be hydrolyzed to yield acetate and glycolic acid. Consequently, the detection and quantification of this compound can be achieved indirectly by measuring the amount of acetate produced following a complete hydrolysis step. This pathway allows for the application of highly specific and sensitive enzymatic assays established for acetic acid.

Enzyme-coupled assays provide a robust method for this purpose, where the product of one enzymatic reaction serves as the substrate for the next, leading to a measurable change in a reporter molecule, such as the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov An assay system for acetate typically involves a series of coupled enzymatic reactions that link the presence of acetate to a change in NADH concentration, which can be monitored spectrophotometrically. nih.gov

Automated Enzymatic Methods for Acetic Acid Determination (Relevance to this compound Pathways)

Given that this compound degradation pathways would likely yield acetic acid, the well-established automated enzymatic methods for acetic acid are highly relevant. These methods are frequently employed in industries such as food and beverage for their specificity, speed, and potential for high-throughput analysis. nih.govmdpi.com They represent a significant improvement over traditional non-specific methods like acid-base titration. nih.gov

The most common automated enzymatic assay for acetic acid is based on a sequence of reactions catalyzed by specific enzymes. oiv.int The process begins with the phosphorylation of acetate to acetyl-phosphate, a reaction that consumes adenosine-5'-triphosphate (B57859) (ATP). The resulting adenosine-5'-diphosphate (ADP) is then used to generate pyruvate (B1213749), which is subsequently reduced to lactate (B86563) in a reaction that oxidizes NADH to NAD+. oiv.int

Acetate + ATP ---(Acetate Kinase)--> Acetyl-phosphate + ADP oiv.int

ADP + Phosphoenolpyruvate (B93156) ---(Pyruvate Kinase)--> Pyruvate + ATP oiv.int

Pyruvate + NADH + H+ ---(Lactate Dehydrogenase)--> Lactate + NAD+ oiv.int

The amount of NADH consumed is directly proportional to the initial amount of acetic acid in the sample. oiv.int This change is measured by the decrease in absorbance at a wavelength of 340 nm. oiv.intr-biopharm.com Automated sequential analyzers can perform these steps efficiently, including sample and reagent pipetting, incubation at a controlled temperature (typically 37°C), and spectrophotometric reading. mdpi.comoiv.int The use of automation minimizes manual errors, reduces analysis time, and standardizes the assay conditions, ensuring high precision and repeatability. nih.gov

| Component | Role in Assay | Principle of Measurement |

| Acetate Kinase (AK) | Catalyzes the specific conversion of acetate and ATP into acetyl-phosphate and ADP. oiv.int | Initiates the reaction cascade. The specificity of this enzyme for acetate ensures that only acetic acid is measured. megazyme.com |

| Pyruvate Kinase (PK) | Catalyzes the conversion of ADP and phosphoenolpyruvate into pyruvate and ATP. oiv.int | Links the product of the first reaction (ADP) to the substrate of the third reaction. |

| Lactate Dehydrogenase (LDH) | Catalyzes the reduction of pyruvate to L-lactate, with the concurrent oxidation of NADH. oiv.int | Couples the reaction pathway to a measurable spectrophotometric signal. |

| NADH | Coenzyme that is oxidized to NAD+. | The decrease in NADH concentration is monitored by a change in absorbance at 340 nm, which is stoichiometric with the initial acetate concentration. megazyme.com |

| Automated Analyzer | Handles reagent/sample dispensing, incubation, and absorbance reading. mdpi.com | Provides high-throughput capability, precision, and reduces operator-induced variability. nih.gov |

This interactive table summarizes the key components of a typical automated enzymatic assay for acetic acid, which is relevant for quantifying this compound after hydrolysis.

Enzyme Kinetics in this compound-Related Reactions

In the context of this compound analysis, two key enzymatic steps would be subject to kinetic analysis:

Esterase Activity: A hypothetical first step would involve the hydrolysis of this compound by an esterase to yield acetic acid and glycolic acid. The kinetic parameters of this esterase would determine the rate of substrate conversion and the time required for complete hydrolysis before the subsequent detection of acetate.

Acetate Kinase Activity: This is the first enzyme in the established detection pathway for acetate. megazyme.com Its kinetics are crucial for the assay's performance. The reaction rate is dependent on the concentration of acetate (derived from this compound) and follows Michaelis-Menten kinetics, where the velocity increases with substrate concentration until the enzyme becomes saturated (Vₘₐₓ). youtube.com The Kₘ of acetate kinase for acetate is a key factor in determining the sensitivity and linear range of the assay. nih.gov

Studies on enzymes involved in acetate metabolism, such as acetyl-CoA synthetase and acetate kinase from various organisms, provide insight into the range of kinetic values that might be expected. nih.gov For instance, analysis of kinetic data from various enzymes shows median Kₘ values around 0.13 mM and k꜀ₐₜ values around 13.7 s⁻¹. nih.gov

| Enzyme | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |

| Esterase (Hypothetical) | This compound | Parameter to be determined | Parameter to be determined | Parameter to be determined |

| Acetate Kinase | Acetic Acid | ~0.1 - 1.0 | ~10 - 100 | ~10⁴ - 10⁶ |

| Acetyl-CoA Synthetase | Acetic Acid | ~0.2 | Varies | Varies |

This interactive table presents illustrative kinetic parameters for enzymes involved in acetate metabolism. The values for Acetate Kinase are representative ranges found in the literature. nih.gov The kinetic parameters for an esterase acting on this compound would need to be empirically determined.

Sample Preparation and Matrix Effects in this compound Analysis

The accurate quantification of this compound in complex biological or environmental samples necessitates robust sample preparation to remove interfering substances. megazyme.com The composition of the sample matrix can significantly impact the analytical result, a phenomenon known as the matrix effect. bataviabiosciences.com Matrix effects can cause either suppression or enhancement of the analytical signal, leading to underestimation or overestimation of the analyte concentration. bataviabiosciences.comeijppr.com

Sample preparation aims to isolate the analyte of interest from potentially interfering components such as proteins, lipids, salts, and pigments. medipharmsai.com The choice of preparation method depends on the sample type and the analytical technique being used. For enzymatic assays, it is crucial to remove substances that could inhibit the enzymes in the assay system. megazyme.com

Common sample preparation techniques include:

Dilution: A simple method to reduce the concentration of all matrix components. The sample must be diluted sufficiently to bring the analyte concentration into the linear range of the assay. megazyme.com

Deproteinization: For samples containing protein, such as plasma or serum, precipitation is necessary. Carrez reagents are often used for this purpose in food analysis. megazyme.comlibios.fr

Decolorization: Colored samples, such as red wine or certain fruit juices, may require treatment with polyvinylpolypyrrolidone (PVPP) to remove pigments that could interfere with spectrophotometric measurements. megazyme.comlibios.fr

Extraction: For solid or fatty samples, extraction with hot water or other solvents may be required to liberate the analyte. libios.frr-biopharm.com

Matrix effects are a particular concern in highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Endogenous components of a biological matrix, such as phospholipids, can co-elute with the target analyte and affect its ionization efficiency in the mass spectrometer source, leading to ion suppression. eijppr.com The evaluation of matrix effects is a critical part of method validation. nih.gov This can be done by comparing the response of an analyte in a neat solution to its response in a post-extraction spiked sample from the matrix. nih.gov

| Sample Matrix | Potential Interferent(s) | Recommended Preparation Technique(s) | Purpose |

| Wine / Fruit Juice | Sugars, Phenolic Compounds, Pigments (e.g., anthocyanins) | Dilution; Polyvinylpolypyrrolidone (PVPP) treatment. libios.fr | Reduce interferent concentration; Remove color to prevent absorbance interference. megazyme.com |

| Biological Fluids (Plasma, Serum) | Proteins, Lipids, Salts, Phospholipids | Protein precipitation (e.g., with Carrez reagents); Solid Phase Extraction (SPE). megazyme.comnih.gov | Remove proteins that can inhibit enzymes or interfere with analysis; Clean up and concentrate the analyte. nih.gov |

| Food Products (e.g., Yogurt, Mayonnaise) | Fats, Proteins, Emulsifiers | Hot water extraction; Centrifugation/Filtration. r-biopharm.com | Separate analyte from fats and solids. libios.fr |

| Vinegar | High concentration of acetic acid, other organic acids | High dilution. megazyme.com | Bring analyte concentration within the assay's measurement range. mdpi.com |

This interactive table outlines common sample matrices where this compound or its metabolite acetic acid might be analyzed, along with potential interferents and appropriate preparation methods.

Environmental Fate and Ecotoxicological Studies of Acetoxyacetic Acid

Degradation Pathways and Environmental Persistence of Acetoxyacetic Acid

This compound has been identified as a kinetically stable degradation product in certain chemical processes, which suggests a degree of persistence in the environment under specific conditions. chemicalbook.com Research indicates that this compound can be further degraded to form methylene (B1212753) diacetate. guidechem.com The environmental persistence of this compound is influenced by both biotic and abiotic degradation pathways.

Specific studies on the biodegradation of this compound are not extensively documented. However, insights can be drawn from the behavior of its structural analogues, acetic acid and glycolic acid. Both of these related compounds are known to be readily biodegradable in the environment. regulations.govregulations.gov

Acetic acid is not persistent in soil or water, with a reported soil half-life (DT₅₀) ranging from 0.7 to 1.23 days. herts.ac.ukdcceew.gov.au Its rapid degradation is attributed to microbial metabolism, as various bacteria, including species from the genera Acetobacter and Clostridium, can utilize acetate (B1210297). wikipedia.orgnih.gov

Similarly, glycolic acid is expected to be readily biodegradable. regulations.govregulations.gov Studies on the biodegradation of poly(lactic-co-glycolic acid) (PLGA) have shown that the glycolic acid monomer mineralizes at a rate comparable to that of glucose, indicating that it is a readily available carbon source for soil microorganisms. nih.gov Given that this compound is an ester of these two readily biodegradable compounds, it is anticipated that it would also be susceptible to microbial degradation, likely through hydrolysis of the ester bond to yield acetic acid and glycolic acid, which would then be further mineralized.

Information regarding the specific photodegradation mechanisms of precursors leading to the formation of this compound is limited. The environmental focus is typically on the fate of the compound once it is formed and released.

This compound is a known intermediate and degradation product resulting from several chemical processes. It has been identified as a kinetically stable product formed during the oxidative degradation of 1,3-dialkylimidazolium ionic liquids, particularly in aqueous solutions containing hydrogen peroxide and acetic acid under ultrasonic irradiation. chemicalbook.com

Additionally, it is formed as an intermediate during the reaction of manganic acetate with aromatic compounds such as benzene, chlorobenzene, and toluene (B28343) in a glacial acetic acid medium at elevated temperatures. chemicalbook.com

| Precursor Chemical(s) | Process/Conditions | Reference |

|---|---|---|

| 1,3-Dialkylimidazolium ionic liquids | Oxidative degradation in H₂O₂/acetic acid medium with ultrasonic irradiation | chemicalbook.com |

| Manganic acetate and Benzene/Chlorobenzene/Toluene | Reaction in glacial acetic acid at 100°C | chemicalbook.com |

Environmental Transport and Distribution of this compound

The environmental transport and distribution of this compound are governed by its physicochemical properties. Its high water solubility and low octanol-water partition coefficient suggest it will be highly mobile in aqueous environments and have a low tendency to adsorb to soil and sediment.

| Property | Value | Implication for Environmental Transport |

|---|---|---|

| Water Solubility | 144 g/L | High potential for transport in surface water and leaching into groundwater. |

| pKa | 2.69 | Will exist predominantly as an anion at typical environmental pH (4-9), reducing adsorption to negatively charged soil particles. |

| Octanol-Water Partition Coefficient (Log P) | -0.19 | Low potential for bioaccumulation and adsorption to organic matter in soil and sediment. |

The low pKa of 2.69 indicates that this compound is a relatively strong acid and will be almost completely dissociated into its anionic form in most environmental matrices. chemicalbook.com Anionic compounds generally exhibit low adsorption to soils and sediments, which are often negatively charged, further supporting the potential for high mobility. santos.com This is consistent with the behavior of its analogue, acetic acid, which is considered to be very mobile in soil and has a low potential for adsorption. herts.ac.uksantos.com

Ecotoxicological Impact Assessments of this compound Analogs

Direct ecotoxicological data for this compound is scarce. Therefore, assessments often rely on data from its structural analogs, primarily glycolic acid and acetic acid.

Based on available data, glycolic acid is considered to be of low toxicity to aquatic organisms. On an acute basis, it is classified as practically non-toxic to freshwater fish and invertebrates. regulations.gov Algal toxicity data also indicate that glycolic acid is not harmful at concentrations below 20 ppm. regulations.gov It is also slightly toxic to mammals on an acute oral basis. regulations.gov

Acetic acid is considered to be of moderate acute toxicity to aquatic organisms. herts.ac.uksantos.com This toxicity is partly attributed to the effect of pH changes caused by the dissociated hydrogen ion, while the acetate ion itself is of low toxicity concern. santos.com High concentrations of acetic acid in the environment can be harmful to plants and aquatic life. dcceew.gov.au

| Analog Compound | Trophic Level | Finding | Reference |

|---|---|---|---|

| Glycolic Acid | Freshwater Fish | Practically non-toxic | regulations.gov |

| Glycolic Acid | Freshwater Invertebrates | Practically non-toxic | regulations.gov |

| Glycolic Acid | Algae | Not detrimental below 20 ppm | regulations.gov |

| Acetic Acid | Aquatic Organisms | Moderate acute toxicity (partly due to pH effects) | herts.ac.uksantos.com |

| Acetate (ion) | Aquatic Organisms | Low acute toxicity concern | santos.com |

Computational Chemistry and Modeling of Acetoxyacetic Acid

Quantum Chemical Studies of Acetoxyacetic Acid Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic reactivity of this compound. These studies focus on the molecule's electronic structure to predict its behavior in chemical reactions. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be readily applied by examining its constituent parts—a carboxylic acid and an ester linked by a methylene (B1212753) group—and by drawing analogies from computational studies on related molecules like acetic acid and glycolic acid. nih.govresearchgate.net

A primary area of investigation would be the hydrolysis of the ester bond, a key reaction pathway. Computational models can elucidate the mechanism of both acid-catalyzed and base-catalyzed hydrolysis. By calculating the geometries of reactants, transition states, and products, a detailed potential energy surface can be constructed. nih.gov This allows for the determination of activation barriers, which are crucial for predicting reaction rates. For instance, a computational study on the hydrolysis of 2,4-Dichlorophenoxyacetic acid identified a proton-catalyzed mechanism with a calculated activation barrier of 21.2 kcal/mol, showcasing the predictive power of these methods. nih.gov A similar approach for this compound would involve modeling the approach of a hydronium ion or hydroxide ion to the ester carbonyl group and mapping the subsequent bond-breaking and bond-forming steps.

Another focus of quantum chemical studies is the analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of reactivity. The HOMO typically indicates sites susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized around the oxygen atoms of the carboxylate and ester groups, while the LUMO would likely be centered on the carbonyl carbons. The energy gap between HOMO and LUMO is a crucial descriptor for chemical reactivity and stability. acs.org

Furthermore, quantum chemistry can be used to calculate various reactivity descriptors and molecular properties. These descriptors provide a quantitative basis for understanding and comparing the reactivity of this compound with other compounds. For its parent compound, glycolic acid, extensive quantum chemical studies have been performed to characterize its conformers and spectroscopic properties accurately. researchgate.net

Below is an interactive data table summarizing key computed properties for glycolic acid, illustrating the type of data generated from quantum chemical calculations which would be analogous for this compound.

Table 1: Computed Properties of Glycolic Acid This table presents a selection of computationally derived properties for glycolic acid, the parent hydroxyacid of this compound.

| Property | Value | Description |

| Molecular Weight | 76.05 g/mol | The mass of one mole of the substance. |

| AlogP | -0.94 | A measure of the molecule's lipophilicity. |

| Polar Surface Area | 57.53 Ų | The surface sum over all polar atoms, an indicator of drug transport properties. |

| #Rotatable Bonds | 1 | The number of bonds which can rotate freely. |

| QED Weighted | 0.42 | Quantitative Estimate of Drug-likeness. |

Data sourced from ChEMBL database for Glycolic Acid (CHEMBL252557). mdpi.com

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in different environments, particularly in aqueous solutions, revealing how it interacts with solvent molecules and other solutes.

While direct MD simulation studies on this compound are not prominent in the literature, extensive research on acetic acid and polymers containing glycolic acid provides a strong foundation for understanding its potential interactions. nih.govsmolecule.com An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a chosen solvent, most commonly water, and then solving Newton's equations of motion for the system.

Key aspects that can be studied include:

Solvation and Hydration Shell: MD simulations can map the distribution of water molecules around the different functional groups of this compound. The carboxylic acid group, the ester group, and the acetyl methyl group will each have distinct hydration structures. By calculating Radial Distribution Functions (RDFs), the simulation can quantify the probability of finding a water molecule at a certain distance from a specific atom in the this compound molecule. researchgate.net This reveals the formation of hydrogen bonds between the solute's oxygen atoms and the solvent's hydrogen atoms, which are critical to its solubility and behavior in solution. google.com

Conformational Dynamics: The presence of a rotatable bond between the ester and carboxylic acid moieties allows this compound to adopt various conformations. MD simulations can explore the conformational landscape of the molecule in solution, identifying the most stable or prevalent shapes and the energy barriers between them.

Dimerization and Aggregation: Studies on acetic acid have shown its tendency to form cyclic dimers and chain-like structures in solution, particularly at higher concentrations. researchgate.netnih.gov MD simulations of this compound could investigate its potential for self-association through hydrogen bonding between the carboxylic acid groups, which would significantly affect its physicochemical properties.

The setup of such a simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Force fields like GROMOS, CHARMM, or AMBER are commonly used for biomolecular simulations and could be parameterized for this compound. rutgers.edu

The following interactive data table outlines typical parameters that would be defined for an MD simulation of a small organic acid like this compound in an aqueous solution.

Table 2: Typical Parameters for MD Simulation of an Organic Acid in Water This table outlines a hypothetical but representative set of parameters for conducting a molecular dynamics simulation of a small organic acid in an aqueous environment.

| Parameter | Example Value/Model | Purpose |

| Force Field | GROMOS54A7 / AMBER | Defines the potential energy function and parameters for atoms, bonds, angles, and dihedrals. |

| Water Model | SPC/E or TIP3P | A rigid model used to represent water molecules in the simulation box. researchgate.net |

| Simulation Box | Cubic, 4nm x 4nm x 4nm | Defines the periodic boundary conditions for the simulation. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. |

| Temperature | 300 K | The target temperature for the simulation, maintained by a thermostat (e.g., Berendsen). researchgate.net |

| Pressure | 1 bar | The target pressure for the simulation, maintained by a barostat (e.g., Berendsen). researchgate.net |

| Simulation Time | 100 ns | The total duration of the simulation, determining the timescale of the observed molecular motions. |

| Time Step | 2 fs | The small interval at which the equations of motion are integrated. |

Structure-Activity Relationship Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used in medicinal chemistry and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. rutgers.edu While this compound itself is not widely recognized as a biologically active scaffold, its structure offers a versatile template for designing derivatives that could be investigated for various activities. SAR and QSAR modeling would be essential in such a design process.

The fundamental principle of QSAR is that the variations in the biological activity of a series of related compounds (congeners) are dependent on the changes in their molecular properties. ijpras.com A hypothetical QSAR study on this compound derivatives would involve several key steps:

Derivative Design and Data Set Creation: A virtual library of this compound derivatives would be created by systematically modifying its structure. Substitutions could be made at various positions, for example, by changing the acetyl group to other acyl groups, or by creating esters or amides from the carboxylic acid function. For each of these derivatives, a specific biological activity (e.g., enzyme inhibition, antimicrobial activity) would need to be determined, either experimentally or through a high-throughput screening assay.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties. They are generally categorized into:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft or Verloop parameters), which describe the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which measures the molecule's lipophilicity and influences its ability to cross biological membranes.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), a mathematical model is built that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov The predictive power of the resulting QSAR model is then rigorously validated using techniques like leave-one-out cross-validation and by testing it on an external set of compounds not used in the model's creation. nih.gov

For example, studies on other carboxylic acid derivatives have successfully used QSAR to identify key features for activities like HIV-1 integrase inhibition and cytotoxicity, highlighting the importance of properties like polarizability and mass. nih.govnih.gov Similarly, for derivatives of this compound, a QSAR model could reveal that increasing the hydrophobicity of the acyl chain enhances membrane permeability, or that a specific electronic feature on a substituted aromatic ring is crucial for binding to a target enzyme.

The interactive data table below illustrates how a dataset for a QSAR study of hypothetical this compound derivatives might be structured.

Table 3: Hypothetical QSAR Data for this compound Derivatives This table presents a conceptual framework for a QSAR study, showing how structural modifications in a series of hypothetical this compound derivatives would be correlated with calculated molecular descriptors and a measured biological activity.

| Derivative (Modification on R-CO-O-CH₂-COOH) | R Group | LogP (Hydrophobicity) | Molecular Weight (Sterics) | Dipole Moment (Electronic) | Biological Activity (IC₅₀, µM) |

| 1 (Parent) | -CH₃ | -0.25 | 118.09 | 2.5 D | 50.0 |

| 2 | -CH₂CH₃ | 0.25 | 132.12 | 2.6 D | 35.5 |

| 3 | -CH(CH₃)₂ | 0.65 | 146.14 | 2.7 D | 20.1 |

| 4 | -Phenyl | 1.50 | 180.16 | 3.1 D | 5.2 |

| 5 | -4-Cl-Phenyl | 2.21 | 214.60 | 1.8 D | 1.8 |

(Note: LogP, Dipole Moment, and IC₅₀ values are purely illustrative to demonstrate the concept of a QSAR table.)

Applications of Acetoxyacetic Acid in Advanced Research Areas

Role in Organic Synthesis Beyond Basic Preparation

In advanced organic synthesis, acetoxyacetic acid is utilized as a key reagent and building block for creating diverse organic compounds. guidechem.com Its utility stems from its capacity to introduce both acetoxy and carboxylic acid functionalities into a molecular framework. guidechem.com Beyond simple preparations, it is instrumental in constructing more complex chemical architectures. For instance, it is a precursor in the synthesis of tert-butyl glycolate (B3277807). chemicalbook.com

Two significant applications in this context are its role in the synthesis of heterocyclic compounds and in transesterification reactions. Research has shown its use in the creation of pyridomycin, a naturally occurring antibiotic, where its reactive groups facilitate the necessary cyclization reactions to form the core ring structure. smolecule.com Furthermore, the ester group in this compound can be chemically transformed through transesterification. This process involves reacting this compound with various alcohols to substitute the acetate (B1210297) group, thereby generating a wide array of new ester derivatives. smolecule.com Studies have demonstrated high-yield (87-96%) transesterification with alcohols ranging from simple methanol to more complex fatty alcohols under optimized conditions. smolecule.com

Table 1: Advanced Organic Synthesis Applications of this compound

| Application Area | Specific Use | Example Compound/Reaction |

|---|---|---|

| Heterocyclic Synthesis | Building block for ring structures | Pyridomycin |

| Ester Production | Precursor for new ester derivatives | Transesterification with various alcohols |

| Intermediate Synthesis | General building block | Preparation of tert-butyl glycolate |

The molecular structure of this compound makes it a valuable intermediate in the pharmaceutical industry. guidechem.com It functions as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs). guidechem.com The compound's role is to be incorporated into the target molecule, contributing its acetoxy and carboxylic acid moieties to the final structure and desired functionality. guidechem.com It is a downstream precursor for drugs such as the anti-inflammatory agent Acemetacin and the coronary vasodilator Carbocromene Hydrochloride. chemicalbook.com

This compound is an important compound in the chemical industry, where it serves as a synthesis material for the production of various chemical products, including agrochemicals. smolecule.comgoogle.com Its chemical reactivity is leveraged to build the molecular backbones of active ingredients used in agricultural products.

In the field of polymer chemistry, this compound is used in the production of polymers and resins. guidechem.comsmolecule.com A notable application is in the synthesis of novel acyloxy acetic acid polymers. These polymers are significant because they can be designed to be biodegradable. nih.govnih.gov Through hydrolysis, these polymers can break down to generate acyloxy acetic acid and oxyacetic acid. They can also yield other valuable chemical compounds; for example, they can generate glycollide through thermal degradation. nih.govnih.gov This positions this compound as a precursor to biodegradable polyesters like poly(glycolic acid), which are part of a class of polymers studied for their hydrolyzable ester bonds. nih.gov

Biomarker Research and Diagnostics Utilizing this compound Metabolites

The direct use of this compound metabolites as clinical biomarkers is not extensively documented in current research. However, its status as a stable degradation product in specific chemical reactions is recognized. chemicalbook.com For instance, it has been identified as a kinetically stable product resulting from the oxidative degradation of 1,3-dialkylimidazolium ionic liquids. chemicalbook.com This finding is relevant in environmental science for understanding the breakdown pathways and environmental impact of these ionic liquids. smolecule.com

While this compound itself is not a prominent clinical biomarker, structurally related alkoxyacetic acids and glycolic acid have been investigated in this capacity. Ethoxyacetic acid, for example, has been suggested as a potential biomarker for the consumption of certain foods. hmdb.ca Similarly, glycolic acid has been identified as a potential biomarker in studies of atrial fibrillation. ahajournals.org These examples highlight the potential for small carboxylic acids to serve as biomarkers, though research has yet to specifically implicate this compound metabolites in clinical diagnostics.

Advanced Materials Science Applications Involving this compound Derivatives

In materials science, this compound serves as a raw material for the synthesis of surface treatment agents. google.com The bifunctional nature of the molecule allows for the creation of derivatives that can modify the properties of surfaces. While specific applications of its derivatives in advanced materials are an emerging area, the connection to polymer science is significant. Derivatives of this compound can be used to create biodegradable polymers with tailored properties. nih.govnih.gov The development of such polymers is crucial for applications in medicine (e.g., resorbable sutures, drug delivery systems) and sustainable packaging. nih.govpolysciences.com

Emerging Research Applications of this compound

Emerging research continues to find new uses for this compound, particularly in understanding and optimizing chemical reactions. It is studied as an intermediate in reactions involving manganic acetate in glacial acetic acid with various aromatic compounds. guidechem.com

A significant area of emerging research is its application in environmental science. As previously noted, this compound is a degradation product of certain ionic liquids, and studying its formation helps researchers understand the environmental fate of these chemicals. chemicalbook.comsmolecule.com Furthermore, its role in esterification and transesterification reactions is being explored to develop more efficient and sustainable chemical processes, such as in the production of biofuels. unair.ac.idmdpi.com The study of its reaction kinetics and mechanisms provides valuable insights for improving industrial chemical synthesis. mdpi.com

Q & A

Q. What are the established synthetic routes for acetoxyacetic acid, and how do reaction conditions influence yield?

this compound is commonly synthesized via azetidine cyclization. Two validated methods include:

- Method A : Reacting this compound (1.3 equiv.) with imine in dry CH₂Cl₂ under N₂, using POCl₃ as a catalyst at 5°C, followed by hydrolysis with 2N HCl and purification .

- Method B : Using acetoxyacetyl chloride (1.3 equiv.) with NEt₃ at -20°C, followed by hydrolysis. Method B avoids POCl₃, reducing toxicity but requiring precise temperature control to prevent side reactions . Yield optimization requires monitoring reaction duration (5–9 days) and solvent purity.

Q. How can researchers accurately characterize this compound’s molecular properties?

Key parameters include:

- Molecular formula : C₄H₆O₄ (IUPAC: 2-Acetoxyacetic acid) .

- Mass spectrometry : Monoisotopic mass = 118.026609; average mass = 118.088 g/mol .

- Spectroscopy : Use ¹H/¹³C NMR to confirm ester (δ ~2.1 ppm for acetyl group) and carboxylic acid (δ ~12 ppm) signals. GC-MS with derivatization (e.g., silylation) enhances volatility for detection .

Q. What experimental protocols are recommended for studying this compound’s acid-base behavior?

- Titration : Dissolve in anhydrous ethanol to avoid hydrolysis. Titrate against 0.1M NaOH using phenolphthalein. pKa values are ~2.8 (carboxylic acid) and ~4.9 (ester hydrolysis product) .

- Buffer compatibility : Avoid phosphate buffers (risk of ester cleavage); use acetate buffers (pH 3–5) for stability .

Q. How does this compound’s volatility impact its quantification in environmental samples?

this compound is semi-volatile (predicted vapor pressure <0.1 Pa at 25°C) due to hydrogen bonding. For GC-MS analysis, derivatize with BSTFA to form trimethylsilyl esters, improving detection limits to ~0.1 ppb .

Q. What clinical detection methods identify this compound in metabolic disorders?

Magnetic resonance spectroscopy (MRS) detects elevated this compound in brain tissue (resonance at δ 2.3 ppm). It serves as a biomarker for congenital metabolic errors, such as mitochondrial disorders .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported vapor pressure data for this compound?

Existing literature lacks direct measurements . To address this:

- Use Knudsen effusion mass spectrometry under controlled humidity.

- Compare with analogs (e.g., CH₃C(O)OCH₂COOH: vapor pressure = 0.05 Pa at 25°C) .

- Apply quantum mechanical calculations (COSMO-RS) to predict activity coefficients and phase behavior .

Q. What role does this compound play in secondary organic aerosol (SOA) formation?

During ozonolysis of dihydrofurans, this compound forms low-volatility products that nucleate aerosols. Key steps:

- Reaction design : Simulate atmospheric conditions in smog chambers (RH >70%, 298K).

- Analytical workflow : Filter-collected aerosols are analyzed via HPLC-HRMS, identifying m/z 118.0266 ([M-H]⁻) .

Q. How does this compound participate in glyoxylate metabolism during fruit ripening?

In mango ripening (Mangifera indica), this compound acts as an intermediate in the glyoxylate cycle, facilitating gluconeogenesis. Methodological approach:

- Metabolomics : Extract stage-specific metabolites (e.g., 10 DAH mangoes) via LC-QTOF-MS.

- Pathway mapping : Use KEGG to link this compound to glyoxylate/dicarboxylate metabolism (entry 00630) .

Q. What analytical challenges arise when differentiating this compound esters in complex matrices?

Esters like tridec-2-ynyl acetoxyacetate (m/z 256.14) co-elute with structurally similar compounds in GC-MS. Solutions:

- Tandem MS : Use MRM transitions (e.g., 256→118 for this compound fragment).

- Isotopic labeling : Synthesize ¹³C-labeled standards to correct for matrix effects .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。